![molecular formula C26H32O6 B13783257 (1R,3R,7R,9S)-5,5,11,11-tetramethyl-2,8-bis(phenylmethoxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane](/img/structure/B13783257.png)
(1R,3R,7R,9S)-5,5,11,11-tetramethyl-2,8-bis(phenylmethoxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3R,7R,9S)-5,5,11,11-tetramethyl-2,8-bis(phenylmethoxy)-4,6,10,12-tetraoxatricyclo[73003,7]dodecane is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,7R,9S)-5,5,11,11-tetramethyl-2,8-bis(phenylmethoxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the tricyclic core through cyclization reactions, followed by the introduction of phenylmethoxy groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be considered to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3R,7R,9S)-5,5,11,11-tetramethyl-2,8-bis(phenylmethoxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can replace the phenylmethoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,3R,7R,9S)-5,5,11,11-tetramethyl-2,8-bis(phenylmethoxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its stability and well-defined structure.
Medicine
In medicine, (1R,3R,7R,9S)-5,5,11,11-tetramethyl-2,8-bis(phenylmethoxy)-4,6,10,12-tetraoxatricyclo[730
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its robust chemical properties.
Mécanisme D'action
The mechanism by which (1R,3R,7R,9S)-5,5,11,11-tetramethyl-2,8-bis(phenylmethoxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (1R,3R,7R,9S)-5,5,11,11-tetramethyl-2,8-bis(phenylmethoxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane include other tricyclic compounds with phenylmethoxy groups, such as:
- (1R,3R,7R,9S)-5,5,11,11-tetramethyl-2,8-bis(methoxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane
- (1R,3R,7R,9S)-5,5,11,11-tetramethyl-2,8-bis(phenylmethoxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]undecane
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of phenylmethoxy groups, which confer unique chemical and physical properties. These features make it particularly useful in applications requiring high stability and specificity.
Propriétés
Formule moléculaire |
C26H32O6 |
|---|---|
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
(1R,3R,7R,9S)-5,5,11,11-tetramethyl-2,8-bis(phenylmethoxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane |
InChI |
InChI=1S/C26H32O6/c1-25(2)29-21-19(27-15-17-11-7-5-8-12-17)23-24(32-26(3,4)31-23)20(22(21)30-25)28-16-18-13-9-6-10-14-18/h5-14,19-24H,15-16H2,1-4H3/t19?,20?,21-,22-,23-,24+/m1/s1 |
Clé InChI |
GVSFMNAITONPJR-BCSMNWKXSA-N |
SMILES isomérique |
CC1(O[C@@H]2[C@H](O1)C([C@@H]3[C@@H](C2OCC4=CC=CC=C4)OC(O3)(C)C)OCC5=CC=CC=C5)C |
SMILES canonique |
CC1(OC2C(O1)C(C3C(C2OCC4=CC=CC=C4)OC(O3)(C)C)OCC5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


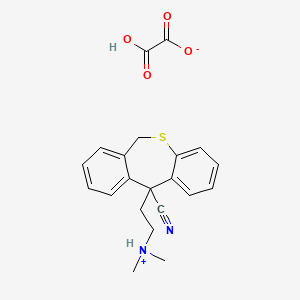
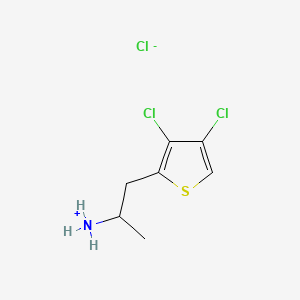
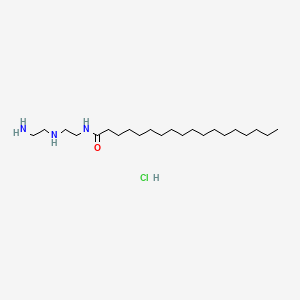
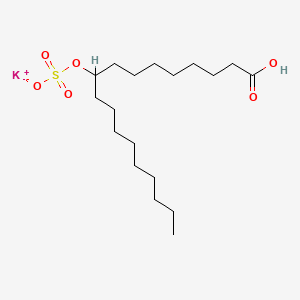
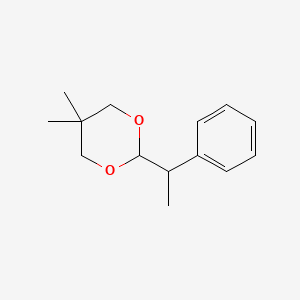
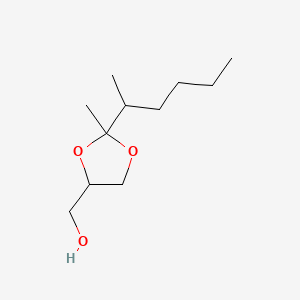
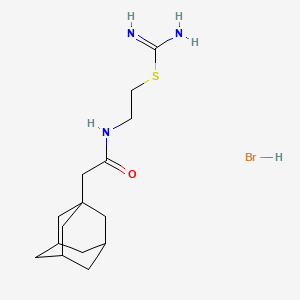

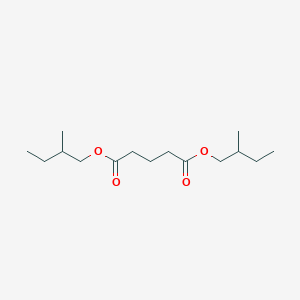
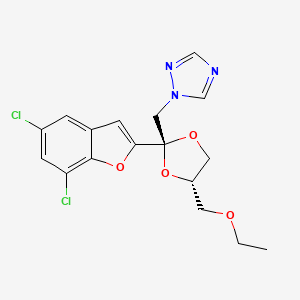
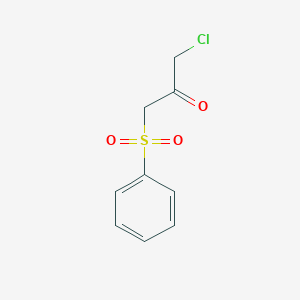
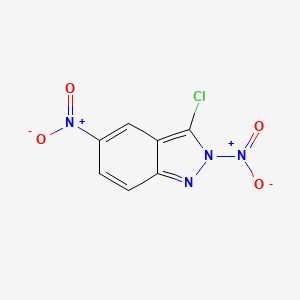
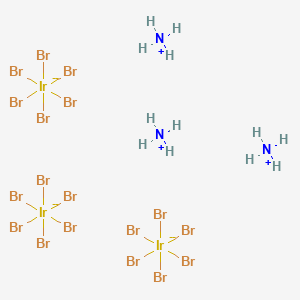
![4-[2-amino-3-(4-carboxyphenyl)-5-propan-2-ylphenyl]benzoic acid](/img/structure/B13783242.png)
